Cas no 149505-91-9 (Methyl 3-(4-cyanophenyl)benzoate)
Methyl 3-(4-cyanophenyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4'-cyano-[1,1'-biphenyl]-3-carboxylate
- AKOS BAR-0321
- Methyl 3-(4-cyanophenyl)benzoate
- METHYL 4'-CYANO[1,1'-BIPHENYL]-3-CARBOXYLATE
- Methyl 4''-cyano-[1,1''-biphenyl]-3-carboxylate
- Methyl4'-cyano-[1,1'-biphenyl]-3-carboxylate
- [1,1'-Biphenyl]-3-carboxylic acid, 4'-cyano-, methyl ester
- METHYL 4/'-CYANO[1,1/'-BIPHENYL]-3-CARBOXYLATE
- ZFA50591
- MFCD06801764
- SCHEMBL7825418
- BS-21509
- DTXSID10405426
- 149505-91-9
- AKOS004113752
-
- MDL: MFCD06801764
- Inchi: 1S/C15H11NO2/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12/h2-9H,1H3
- InChI Key: NSCAOHCIPFFOIV-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=CC(=C1)C1C=CC(C#N)=CC=1)=O
Computed Properties
- Exact Mass: 237.078978594g/mol
- Monoisotopic Mass: 237.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 50.1Ų
Methyl 3-(4-cyanophenyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019123108-25g |
Methyl 4'-cyano-[1,1'-biphenyl]-3-carboxylate |
149505-91-9 | 95% | 25g |
576.71 USD | 2021-06-16 | |
| TRC | M338148-100mg |
Methyl 3-(4-cyanophenyl)benzoate |
149505-91-9 | 100mg |
$64.00 | 2023-05-17 | ||
| TRC | M338148-250mg |
Methyl 3-(4-cyanophenyl)benzoate |
149505-91-9 | 250mg |
$69.00 | 2023-05-17 | ||
| TRC | M338148-500mg |
Methyl 3-(4-cyanophenyl)benzoate |
149505-91-9 | 500mg |
$92.00 | 2023-05-17 | ||
| TRC | M338148-1g |
Methyl 3-(4-cyanophenyl)benzoate |
149505-91-9 | 1g |
$133.00 | 2023-05-17 | ||
| abcr | AB310478-1 g |
Methyl 3-(4-cyanophenyl)benzoate; 98% |
149505-91-9 | 1g |
€144.00 | 2023-04-26 | ||
| abcr | AB310478-1g |
Methyl 3-(4-cyanophenyl)benzoate, 98%; . |
149505-91-9 | 98% | 1g |
€144.00 | 2024-06-08 | |
| A2B Chem LLC | AA74655-1g |
Methyl 3-(4-cyanophenyl)benzoate |
149505-91-9 | 98% | 1g |
$75.00 | 2024-04-20 | |
| A2B Chem LLC | AA74655-5g |
Methyl 3-(4-cyanophenyl)benzoate |
149505-91-9 | 98% | 5g |
$209.00 | 2024-04-20 | |
| Ambeed | A340640-25g |
Methyl 4'-cyano-[1,1'-biphenyl]-3-carboxylate |
149505-91-9 | 98% | 25g |
$616.0 | 2024-04-23 |
Methyl 3-(4-cyanophenyl)benzoate Suppliers
Methyl 3-(4-cyanophenyl)benzoate Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on Methyl 3-(4-cyanophenyl)benzoate
Methyl 3-(4-cyanophenyl)benzoate: An Overview of a Versatile Compound (CAS No. 149505-91-9)
Methyl 3-(4-cyanophenyl)benzoate (CAS No. 149505-91-9) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aromatic ring system and the presence of a cyano group, which imparts specific chemical and physical properties that make it a valuable intermediate in the development of novel compounds.
The chemical structure of Methyl 3-(4-cyanophenyl)benzoate consists of a benzene ring substituted with a cyano group at the para position and a benzoate ester group at the meta position. This arrangement provides the compound with high stability and reactivity, making it an attractive candidate for various chemical reactions. The cyano group, in particular, is known for its ability to participate in nucleophilic addition reactions, which can be leveraged to synthesize more complex molecules.
In the pharmaceutical industry, Methyl 3-(4-cyanophenyl)benzoate has been explored as an intermediate in the synthesis of drugs with diverse therapeutic applications. Recent studies have highlighted its potential as a building block for the development of anti-inflammatory agents, anticancer drugs, and other bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of a novel class of selective COX-2 inhibitors, which are known for their anti-inflammatory properties without the gastrointestinal side effects associated with non-selective NSAIDs.
Moreover, Methyl 3-(4-cyanophenyl)benzoate has shown promise in materials science due to its ability to form stable polymers and copolymers. The cyano group can undergo polymerization reactions under controlled conditions, leading to the formation of polymers with unique mechanical and thermal properties. These polymers have potential applications in areas such as coatings, adhesives, and electronic materials. A recent study published in Macromolecules demonstrated the synthesis of poly(methyl 3-(4-cyanophenyl)benzoate) via ring-opening polymerization, resulting in polymers with high thermal stability and excellent mechanical strength.
The versatility of Methyl 3-(4-cyanophenyl)benzoate extends to its use as a ligand in coordination chemistry. The cyano group can coordinate with various metal ions to form stable complexes, which have applications in catalysis and materials science. For example, a study published in Inorganic Chemistry reported the synthesis of metal complexes using this compound as a ligand. These complexes exhibited high catalytic activity in hydrogenation reactions and were found to be effective catalysts for the selective reduction of nitroarenes to anilines.
In addition to its synthetic utility, Methyl 3-(4-cyanophenyl)benzoate has been investigated for its biological activity. Preliminary studies have shown that this compound exhibits moderate cytotoxic activity against certain cancer cell lines. A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound showed significant antiproliferative effects on human breast cancer cells (MCF-7). While further research is needed to fully understand its mechanism of action and potential therapeutic applications, these findings suggest that Methyl 3-(4-cyanophenyl)benzoate could serve as a lead compound for the development of new anticancer agents.
The synthesis of Methyl 3-(4-cyanophenyl)benzoate can be achieved through several routes, depending on the desired purity and scale of production. One common method involves the esterification of 3-(4-cyanophenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction typically proceeds under reflux conditions and yields high purity product with good yield. Another approach involves the coupling reaction between methyl benzoate and 4-cyanobenzeneboronic acid using palladium catalysis under mild conditions.
The physical properties of Methyl 3-(4-cyanophenyl)benzoate are also noteworthy. It is a white crystalline solid with a melting point ranging from 105°C to 107°C. The compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide but has limited solubility in water. These properties make it suitable for various synthetic transformations and purification methods.
In conclusion, Methyl 3-(4-cyanophenyl)benzoate (CAS No. 149505-91-9) is a versatile compound with significant potential across multiple fields. Its unique chemical structure and reactivity make it an attractive intermediate for drug discovery, materials science, and coordination chemistry. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in modern chemistry.
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